7-Bromo-2-chloro-6-methoxyquinoxaline
Description
Overview of the Quinoxaline (B1680401) Scaffold in Contemporary Chemical Research
The quinoxaline scaffold, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry and materials science. nih.govresearchgate.net Quinoxaline derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.govresearchgate.net This has led to intensive investigation of these compounds in drug discovery. mdpi.comnih.gov In materials science, the unique photophysical properties of certain quinoxaline derivatives have made them valuable as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.
The versatility of the quinoxaline ring system allows for functionalization at various positions, enabling the synthesis of large and diverse chemical libraries for screening and optimization. rsc.org The development of efficient synthetic methodologies to access these compounds continues to be an active area of research. rsc.org
Rationale for Investigating Substituted Quinoxalines
The investigation of substituted quinoxalines is driven by the principle of structure-activity relationship (SAR), which posits that the biological activity and physicochemical properties of a compound are dependent on its chemical structure. mdpi.comresearchgate.net By introducing different substituents onto the quinoxaline core, researchers can systematically modulate its electronic properties, lipophilicity, steric bulk, and hydrogen bonding capacity.
This targeted modification allows for the fine-tuning of a molecule's interaction with biological targets, such as enzymes and receptors, to enhance potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of halogen atoms, like bromine and chlorine, can influence a compound's metabolic stability and membrane permeability. nih.gov Similarly, the addition of a methoxy (B1213986) group can alter solubility and receptor-binding affinity. mdpi.com The strategic placement of these substituents is crucial in the design of novel therapeutic agents and functional materials.
Specific Research Context for 7-Bromo-2-chloro-6-methoxyquinoxaline within Quinoxaline Chemistry
While extensive research exists for the broader class of quinoxaline derivatives, detailed studies specifically focusing on this compound are limited in publicly accessible scientific literature. Its primary role appears to be that of a chemical intermediate or a building block in the synthesis of more complex molecules. scbt.commanchesterorganics.comchemscene.com The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a methoxy group—on the quinoxaline scaffold provides multiple reactive sites for further chemical transformations.
The chloro group at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various amine, alcohol, or thiol moieties. The bromo and methoxy groups on the benzene ring also offer handles for a range of cross-coupling reactions, enabling the construction of diverse molecular architectures. This strategic positioning of reactive sites makes this compound a potentially valuable precursor for generating libraries of novel compounds for biological screening, particularly in the search for new kinase inhibitors and other therapeutic agents. nih.gov However, specific, detailed research findings on the direct applications or biological activity of this compound itself are not widely reported.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 89891-65-6 |
| Molecular Formula | C₉H₆BrClN₂O |
| Molecular Weight | 273.52 g/mol |
| Canonical SMILES | COC1=C(C=C2N=CC(=NC2=C1)Cl)Br |
| InChI Key | YLRODJRMWYJSNF-UHFFFAOYSA-N |
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrClN2O |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
7-bromo-2-chloro-6-methoxyquinoxaline |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-3-6-7(2-5(8)10)13-9(11)4-12-6/h2-4H,1H3 |
InChI Key |
OYYZLRIVSNMJEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)Cl)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 7 Bromo 2 Chloro 6 Methoxyquinoxaline and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a comprehensive analysis of 7-Bromo-2-chloro-6-methoxyquinoxaline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be indispensable.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The aromatic region would likely feature three singlets corresponding to the protons at positions 3, 5, and 8 of the quinoxaline (B1680401) ring. The exact chemical shifts (δ) of these protons would be influenced by the electronic effects of the substituents: the electron-withdrawing chloro and bromo groups, and the electron-donating methoxy (B1213986) group. The proton at position 3, being on the pyrazine (B50134) ring adjacent to a nitrogen and a chlorine atom, would likely appear at a downfield chemical shift. The protons on the benzene (B151609) ring, at positions 5 and 8, would have their chemical shifts influenced by the bromine and methoxy groups. The methoxy group protons would be expected to appear as a sharp singlet in the upfield region of the spectrum.
Hypothetical ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | 8.5 - 8.7 | s |
| H-5 | 7.8 - 8.0 | s |
| H-8 | 7.3 - 7.5 | s |
| -OCH₃ | 3.9 - 4.1 | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
Specific experimental ¹³C NMR data for this compound is not currently available in published literature. A predicted spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbon atoms would be significantly affected by the attached substituents.
The carbons of the quinoxaline core would resonate in the aromatic region of the spectrum. The carbon atom C-2, bonded to both a chlorine atom and a nitrogen atom, would be expected at a significantly downfield chemical shift. Similarly, the carbon atoms C-6 and C-7, bonded to the methoxy and bromo groups respectively, would also show characteristic shifts. The carbon of the methoxy group would appear in the upfield region.
Hypothetical ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4a | 140 - 145 |
| C-5 | 115 - 120 |
| C-6 | 155 - 160 |
| C-7 | 110 - 115 |
| C-8 | 125 - 130 |
| C-8a | 145 - 150 |
| -OCH₃ | 55 - 60 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Regioselectivity Confirmation
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would be expected to show no cross-peaks in the aromatic region, as the protons are predicted to be singlets with no vicinal coupling. This would confirm their isolated nature on the quinoxaline ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the direct assignment of the carbon signals for C-3, C-5, and C-8 based on the previously assigned proton signals.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
While specific FT-IR data for this compound is not available, the spectrum of a related compound, 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone, shows characteristic absorptions for C-Cl and C-Br stretching vibrations. nih.gov Based on this and general spectroscopic principles, the following characteristic absorption bands can be anticipated for this compound.
Anticipated FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C-H (aromatic) | 3050 - 3150 |
| C-H (methoxy) | 2850 - 2960 |
| C=N (quinoxaline ring) | 1600 - 1650 |
| C=C (aromatic ring) | 1450 - 1600 |
| C-O (methoxy) | 1000 - 1300 |
| C-Cl | 700 - 800 |
| C-Br | 500 - 600 |
The spectrum would be dominated by the characteristic vibrations of the substituted quinoxaline core. The C-H stretching vibrations of the aromatic ring and the methoxy group would appear at their expected frequencies. The C=N and C=C stretching vibrations of the quinoxaline ring would be observed in the fingerprint region. The C-O stretching of the methoxy group would also be present. The key absorptions for confirming the presence of the halogen substituents would be the C-Cl and C-Br stretching vibrations, which are expected in the lower frequency region of the spectrum.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
No specific Raman spectroscopic data for this compound has been found in the reviewed literature. However, Raman spectroscopy would be a valuable complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching vibrations of the quinoxaline ring system would be expected to give strong signals in the Raman spectrum. The C-Br and C-Cl stretching vibrations would also be observable and could provide further confirmation of the molecular structure. The analysis of the Raman spectrum would provide a unique vibrational fingerprint of the molecule.
Electronic Spectroscopy
Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, provides critical insights into the electronic structure and photophysical behavior of molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
The UV-Vis spectrum of this compound is anticipated to be characterized by electronic transitions within the quinoxaline chromophore. The quinoxaline ring system, an aromatic heterocycle, typically exhibits π → π* and n → π* transitions. The presence of auxochromic substituents—bromo, chloro, and methoxy groups—is expected to modulate the absorption maxima (λmax).
Halogen atoms (bromo and chloro) can induce a bathochromic (red) shift of the π → π* absorption bands due to their electron-donating resonance effect and the extension of the conjugated system. The methoxy group, a strong electron-donating group, is also expected to contribute to a significant red shift. Studies on similarly substituted quinoxalines and other halogenated heterocyclic systems support these predictions. For instance, the analysis of halogenated 8-hydroxyquinoline (B1678124) derivatives shows distinct absorption bands in the UV region, which are influenced by the nature and position of the halogen substituents. mdpi.com
The UV-Vis absorption spectra of various quinoxaline derivatives often display multiple bands in the range of 250-400 nm. researchgate.netresearchgate.netresearchgate.net Based on these observations, the predicted UV-Vis absorption data for this compound in a non-polar solvent like chloroform (B151607) are presented below.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Electronic Transition |
|---|---|
| ~280 | π → π* |
| ~340 | π → π* |
| ~390 | n → π* |
Note: The data in this table is predicted based on the analysis of analogous compounds.
Fluorescence Spectroscopy for Photophysical Properties
Quinoxaline and its derivatives are known to exhibit fluorescence, making them valuable in various applications, including the development of fluorescent probes and organic light-emitting diodes (OLEDs). nih.govnih.gov The photophysical properties, such as the emission wavelength and quantum yield, are highly sensitive to the nature and position of substituents on the quinoxaline core.
The introduction of electron-donating groups like the methoxy group and halogens can influence the fluorescence properties. Research on quinoxaline-derived ionic liquids has shown that these compounds can exhibit dual or triple emissions with large Stokes shifts, which is the difference between the absorption and emission maxima. nih.gov The fluorescence of this compound is expected to be quenched in acidic conditions due to the protonation of the nitrogen atoms in the pyrazine ring. nih.gov
The predicted fluorescence emission data for this compound, when excited at its predicted λmax, is outlined below.
Table 2: Predicted Fluorescence Emission Data for this compound
| Excitation Wavelength (nm) | Predicted Emission Wavelength (nm) | Predicted Stokes Shift (nm) |
|---|---|---|
| ~340 | ~450 | ~110 |
Note: The data in this table is predicted based on the analysis of analogous compounds.
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.
High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS) for Exact Mass Determination
High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. While direct HREI-MS data for this compound is not available, its theoretical exact mass can be calculated from its molecular formula, C9H6BrClN2O.
The theoretical exact masses for the most abundant isotopes (12C, 1H, 79Br, 35Cl, 14N, 16O) are presented in the table below. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) will result in a characteristic isotopic pattern in the mass spectrum.
Table 3: Theoretical Exact Mass Data for this compound
| Molecular Formula | Isotope Combination | Calculated Exact Mass (Da) |
|---|---|---|
| C₉H₆BrClN₂O | ⁷⁹Br, ³⁵Cl | 271.9406 |
| C₉H₆BrClN₂O | ⁸¹Br, ³⁵Cl | 273.9386 |
| C₉H₆BrClN₂O | ⁷⁹Br, ³⁷Cl | 273.9377 |
| C₉H₆BrClN₂O | ⁸¹Br, ³⁷Cl | 275.9356 |
Note: The data in this table is based on theoretical calculations.
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern in a mass spectrum provides a fingerprint of a molecule's structure. For this compound, fragmentation is expected to initiate from the molecular ion ([M]+•). Common fragmentation pathways for halogenated compounds involve the loss of the halogen atom or a hydrogen halide. youtube.com
A plausible fragmentation pathway for this compound would involve the initial loss of the bromine atom, followed by the loss of a methyl radical from the methoxy group, and subsequent loss of carbon monoxide and the chlorine atom.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment |
|---|---|
| 272 | [M]⁺ |
| 193 | [M - Br]⁺ |
| 178 | [M - Br - CH₃]⁺ |
| 150 | [M - Br - CH₃ - CO]⁺ |
| 115 | [M - Br - CH₃ - CO - Cl]⁺ |
Note: The fragmentation pathway in this table is a prediction based on general principles of mass spectrometry.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystallographic data for this compound has been reported, studies on other substituted quinoxalines have successfully elucidated their solid-state structures. researchgate.netresearchgate.net
A single-crystal X-ray diffraction analysis of this compound would be expected to provide precise information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or halogen bonding. Such data is invaluable for understanding the molecule's conformation and packing in the solid state. Based on the analysis of similar heterocyclic systems, it is anticipated that the quinoxaline ring will be largely planar. nih.gov
Table 5: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Key Intermolecular Interactions | π-π stacking, Halogen bonding |
Note: The data in this table is a prediction based on crystallographic data of analogous compounds.
Single-Crystal X-ray Diffraction for Molecular Geometry and Torsion Angles
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and torsion angles. For a substituted quinoxaline like this compound, this method would reveal the planarity of the core quinoxaline ring system and the orientation of its substituents.
Although specific data for the target compound is not available, studies on other quinoxaline derivatives offer a predictive framework. For instance, the quinoxaline ring system itself is generally found to be nearly planar. The torsion angles of interest in this compound would be those describing the orientation of the methoxy group relative to the aromatic ring. It is anticipated that the methyl group of the methoxy substituent would be positioned to minimize steric hindrance with adjacent atoms.
Table 1: Hypothetical Torsion Angles for this compound Based on Related Structures
| Torsion Angle | Expected Value (°) | Description |
| C5-C6-O-C(methyl) | ~0 or ~180 | Defines the orientation of the methoxy group relative to the quinoxaline ring. |
Note: This table is predictive and not based on experimental data for the specific compound.
Computational and Theoretical Chemistry Studies of 7 Bromo 2 Chloro 6 Methoxyquinoxaline
Quantum Mechanical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for elucidating the properties of molecular systems. These approaches allow for the detailed investigation of a molecule's geometry, electronic structure, and spectroscopic characteristics. For 7-Bromo-2-chloro-6-methoxyquinoxaline, these calculations offer a fundamental understanding of its intrinsic properties.
Geometry Optimization and Conformational Analysis
The first step in any quantum mechanical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. scilit.comias.ac.in
The presence of the methoxy (B1213986) group introduces a degree of conformational flexibility around the C-O bond. Conformational analysis is therefore crucial to identify the most stable orientation of the methyl group relative to the quinoxaline (B1680401) ring. This is typically achieved by systematically rotating the methoxy group and calculating the energy at each step to identify the global minimum on the potential energy surface. The optimized geometry provides the foundation for all subsequent computational analyses.
Table 1: Predicted Geometrical Parameters for this compound (Optimized using DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-Cl | 1.74 Å |
| C7-Br | 1.90 Å | |
| C6-O | 1.36 Å | |
| O-CH3 | 1.43 Å | |
| Bond Angle | Cl-C2-N1 | 115.8° |
| Br-C7-C6 | 120.5° | |
| C6-O-CH3 | 117.9° | |
| Dihedral Angle | C7-C6-O-CH3 | ~0° or ~180° |
Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar substituted quinoxaline systems as determined by DFT calculations.
Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)
The electronic structure of a molecule is key to understanding its reactivity and chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO. It is anticipated that the HOMO would be primarily located on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO might be distributed across the electron-deficient pyrazine (B50134) ring. The calculated HOMO-LUMO gap would provide insights into the molecule's potential for charge transfer interactions.
Furthermore, analysis of the molecular electrostatic potential (MEP) and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with biological targets. scilit.com
Table 2: Predicted Electronic Properties of this compound (Calculated using DFT/B3LYP/6-311++G(d,p))
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | ~2.5 D |
Note: These are hypothetical values based on typical electronic properties of similar halogenated quinoxaline derivatives.
Prediction of Spectroscopic Parameters (Vibrational Frequencies, UV-Vis Spectra, NMR Chemical Shifts)
Quantum mechanical calculations are instrumental in predicting and interpreting various spectroscopic data.
Vibrational Frequencies (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C-Cl, C-Br, C-O, and aromatic C-H bonds. Theoretical spectra are often scaled to better match experimental results. ias.ac.inscispace.com
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. medjchem.comrsc.orgresearchgate.netnih.govyoutube.comyoutube.com For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can help in assigning the observed electronic transitions, typically π→π* and n→π* transitions within the quinoxaline system.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for predicting the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in this compound, it is possible to obtain theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
| FT-IR | C-Cl Stretch | ~700-800 cm⁻¹ |
| C-Br Stretch | ~500-600 cm⁻¹ | |
| C-O Stretch | ~1200-1250 cm⁻¹ | |
| UV-Vis | λmax (π→π) | ~320-340 nm |
| λmax (n→π) | ~270-290 nm | |
| ¹³C NMR | C2 (C-Cl) | ~150-155 ppm |
| C7 (C-Br) | ~115-120 ppm | |
| C6 (C-O) | ~155-160 ppm | |
| O-CH₃ | ~55-60 ppm |
Note: These are hypothetical values based on spectroscopic data of similar substituted quinoxalines.
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the geometry, electronic structure, and spectroscopic properties of this compound. medjchem.comresearchgate.netresearchgate.netomicsonline.org These calculations can predict how properties like the dipole moment and the energies of electronic transitions might change in solvents of varying polarity, providing a more realistic comparison with experimental data obtained in solution.
Quantitative Structure-Property Relationship (QSPR) Modeling of Physicochemical Properties
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with a particular property of interest. nih.govresearchgate.netmdpi.comnih.govresearchgate.net For a class of compounds like substituted quinoxalines, QSPR can be used to predict properties such as solubility, lipophilicity (logP), and melting point.
To build a QSPR model for predicting a property of this compound, a dataset of related quinoxaline derivatives with known experimental values for that property is required. A variety of molecular descriptors, which are numerical representations of the molecular structure, are then calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to develop a mathematical equation that links the descriptors to the property. This model can then be used to predict the property for new compounds like this compound.
Molecular Modeling and Docking Studies for Target Interactions
Given the prevalence of quinoxaline derivatives in drug discovery, molecular modeling and docking studies are essential for understanding how this compound might interact with a specific biological target, such as an enzyme or a receptor. nih.govnih.govmdpi.comacs.orgrsc.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the binding affinity. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-receptor complex. The insights gained from docking studies can guide the design of more potent and selective analogs.
Molecular Dynamics Simulations for Dynamic Binding Interactions
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. numberanalytics.com An MD simulation protocol for the this compound-protein complex would typically follow these steps:
System Preparation: The best-ranked docked pose from the previous step would be used as the starting structure. This complex would be placed in a simulation box filled with a specific water model, and ions would be added to neutralize the system. yale.edu
Equilibration: The system would undergo a series of energy minimization and equilibration steps to relax the structure and bring it to the desired temperature and pressure. github.io
Production Run: A long-duration MD simulation (typically in the nanosecond to microsecond range) would be performed to generate a trajectory of the complex's movements. numberanalytics.com
Analysis of the MD trajectory can reveal important information about the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key interactions. For example, the root-mean-square deviation (RMSD) of the ligand can be calculated to assess its stability within the binding site. The root-mean-square fluctuation (RMSF) of the protein residues can highlight regions that become more or less flexible upon ligand binding. igem.wiki Furthermore, the hydrogen bond occupancy over the simulation time can indicate the strength and stability of these crucial interactions.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Potency Prediction
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr
Development of 2D and 3D QSAR Models
To develop a QSAR model for quinoxaline derivatives, a dataset of compounds with known biological activities against a specific target would be required. The structures of these compounds would be used to calculate a variety of molecular descriptors.
2D-QSAR: In a 2D-QSAR study, descriptors are calculated from the 2D representation of the molecules. These can include topological, electronic, and physicochemical properties. hufocw.org Methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM) can be used to build the model. nih.gov
3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structures of the molecules. These methods calculate steric and electrostatic fields around the molecules to derive the QSAR model. frontiersin.org
For this compound, its biological activity could be predicted using a previously validated QSAR model for a similar class of compounds.
Correlation of Molecular Descriptors with Biological Activity
The developed QSAR model would highlight which molecular descriptors are most influential in determining the biological activity. For instance, a hypothetical QSAR equation might look like:
pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_donors + ...
This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors are positively correlated with activity, while molecular weight (MW) has a negative correlation. By calculating the descriptors for this compound, its pIC₅₀ could be estimated. Table 2 provides an example of molecular descriptors that could be correlated with biological activity.
Table 2: Illustrative Molecular Descriptors and their Correlation with Biological Activity
| Molecular Descriptor | Value for this compound | Correlation with Activity |
| Molecular Weight | 273.5 g/mol | Negative |
| LogP | 3.8 | Positive |
| Number of H-bond Acceptors | 3 | Positive |
| Number of H-bond Donors | 0 | - |
| Polar Surface Area | 38.1 Ų | Negative |
In Silico ADME Predictions and Pharmacokinetic Profiling
In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. In silico tools can provide rapid predictions of these pharmacokinetic parameters. researchgate.netcambridge.org
Various online platforms and software, such as SwissADME and pkCSM, can be used to predict the ADME profile of this compound. ayushcoe.in These tools use models built from large datasets of experimental data to estimate properties like:
Absorption: Oral bioavailability, intestinal absorption, and Caco-2 permeability.
Distribution: Plasma protein binding and blood-brain barrier penetration.
Metabolism: Likelihood of being a substrate or inhibitor of cytochrome P450 enzymes.
Excretion: Prediction of renal clearance.
An illustrative in silico ADME profile for this compound is presented in Table 3. These predictions can help to identify potential liabilities in the pharmacokinetic profile of the compound at an early stage. For example, high plasma protein binding might limit the free concentration of the drug available to act on its target. nih.gov
Table 3: Illustrative In Silico ADME Predictions for this compound
| ADME Property | Predicted Value/Classification | Implication |
| Absorption | ||
| GI Absorption | High | Good oral absorption expected |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| Distribution | ||
| Plasma Protein Binding | >95% | High binding to plasma proteins |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | No | Low potential for interaction with this isoform |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Renal Clearance | Low | Primarily cleared by metabolism |
Molecular Mechanisms of Biological Activity Attributed to Quinoxaline Derivatives
Mechanistic Studies of Enzyme Inhibition by Quinoxaline (B1680401) Scaffolds
The following sections detail the molecular mechanisms through which quinoxaline derivatives exert their inhibitory effects on several key enzymes, supported by research findings and in vitro data.
Quinoxaline derivatives have emerged as potent inhibitors of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase that plays a crucial role in various cellular processes. mdpi.com The inhibitory mechanism of many quinoxaline-based compounds against GSK-3β is ATP-competitive. nih.gov This means they bind to the ATP-binding pocket of the enzyme, preventing the natural substrate, ATP, from binding and thus blocking the phosphorylation of downstream targets. nih.gov
Molecular modeling studies have provided insights into the specific interactions between quinoxaline inhibitors and the GSK-3β active site. For instance, certain oxazolo[5,4-f]quinoxalines have been shown to form hydrogen bonds and hydrophobic interactions within the binding pocket. nih.gov The planar tricyclic system of these inhibitors orients towards the hinge region of the enzyme. rsc.org In one study, a potent inhibitor, 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid, was found to interact with key amino acid residues such as Leu188, Leu132, Val70, and Ala83 through sigma bond formation and pi-alkyl interactions. nih.govmdpi.com These interactions stabilize the inhibitor within the active site, leading to potent inhibition of GSK-3β activity. nih.govmdpi.com
Table 1: Inhibitory Activity of Selected Quinoxaline Derivatives against GSK-3β
| Compound | IC50 (µM) | Inhibition Type |
|---|---|---|
| 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid | 0.18 nih.govmdpi.com | Not specified |
| 2-(3-pyridyl)-8-(thiomorpholino)oxazolo[5,4-f]quinoxaline | ~0.005 (on GSK3α) nih.gov | ATP-competitive nih.gov |
| MH-124 | 0.239 rsc.org | ATP-competitive rsc.org |
The quinoxaline scaffold has been successfully utilized as a bioisostere for the phthalazinone motif present in established Poly(ADP-ribose) Polymerase 1 (PARP-1) inhibitors like Olaparib. nih.gov This has led to the development of novel quinoxaline-based PARP-1 inhibitors with significant potency. The primary mechanism of action for these inhibitors is competitive inhibition at the NAD+ binding site of the PARP-1 enzyme. rsc.org By occupying this site, the quinoxaline derivatives prevent the binding of NAD+, the substrate required for the synthesis of poly(ADP-ribose) chains, which is a critical step in DNA single-strand break repair. rsc.orgnih.gov
Structure-activity relationship (SAR) studies have revealed that hydrophobic residues on the quinoxaline scaffold are generally favorable for PARP-1 inhibitory activity. nih.gov For example, the direct conjugation of a 3,5-dimethylpyrazole (B48361) ring to the 6-sulfonoquinoxaline core resulted in a compound with an IC50 value of 3.05 nM, which is more potent than the reference drug Olaparib (IC50 = 4.40 nM). nih.gov Molecular docking studies have further elucidated the binding modes, showing that the quinoxaline nucleus can be stabilized within the PARP-1 active site through various interactions, including hydrogen bonding and hydrophobic interactions with key amino acid residues. nih.govmdpi.com
Table 2: Inhibitory Activity of Selected Quinoxaline Derivatives against PARP-1
| Compound | IC50 (nM) |
|---|---|
| Compound 5 (with 3,5-dimethylpyrazole ring) | 3.05 nih.govmdpi.com |
| Compound 8a (with p-methoxyphenyl thiosemicarbazide) | 2.31 nih.govmdpi.com |
| Compound 4 | 8.73 nih.govmdpi.com |
| Compound 10b | 6.35 - 8.73 nih.govmdpi.com |
| Compound 11b | 6.35 - 8.73 nih.govmdpi.com |
| Olaparib (Reference) | 4.40 nih.govmdpi.com |
Quinoxaline and its oxidized form, quinoxalinone, have been identified as promising scaffolds for the development of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors. nih.govresearchgate.net These compounds typically act as competitive inhibitors of ATP at the kinase domain of the receptor. nih.gov By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation, survival, and metastasis. nih.gov
Several studies have demonstrated the potent inhibitory activity of quinoxaline derivatives against both wild-type and mutant forms of EGFR-TK. For instance, a series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors showed IC50 values in the nanomolar range against wild-type EGFR. nih.gov Molecular docking studies have revealed that these inhibitors can form crucial hydrogen bonds with key residues in the hinge region of the kinase domain, such as Met769, and also engage in hydrophobic interactions with other residues like Leu694 and Val702. mdpi.com Some quinoxalinone derivatives have shown potent activity against the drug-resistant L858R/T790M/C797S triple mutant of EGFR, with interactions observed with the mutated residues M790 and S797. nih.gov
Table 3: Inhibitory Activity of Selected Quinoxaline Derivatives against EGFR-TK
| Compound | Target | IC50 |
|---|---|---|
| Compound 4a | EGFR-TK | 0.3 µM mdpi.com |
| Compound 13 | EGFR-TK | 0.4 µM mdpi.com |
| Compound 11 | EGFR-TK | 0.6 µM mdpi.com |
| Compound 5 | EGFR-TK | 0.9 µM mdpi.com |
| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 nM nih.govresearchgate.net |
| CPD15 | EGFR (L858R/T790M/C797S) | 6.50 nM nih.govresearchgate.net |
| CPD16 | EGFR (L858R/T790M/C797S) | 10.50 nM nih.govresearchgate.net |
| CPD21 | EGFR (L858R/T790M/C797S) | 3.81 nM nih.govresearchgate.net |
| Compound 6b | EGFR (wild type) | 211.22 nM nih.gov |
| Compound 7j | EGFR (wild type) | 193.18 nM nih.gov |
| Compound 3 | EGFR | 0.899 nM researchgate.netnih.gov |
| Compound 11 | EGFR | 0.508 nM researchgate.netnih.gov |
| Compound 17 | EGFR | 0.807 nM researchgate.netnih.gov |
| Erlotinib (Reference) | EGFR | 0.439 nM researchgate.netnih.gov |
Quinoxaline derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. nih.gov Some of these derivatives have shown selective inhibition of COX-2 over COX-1. nih.gov The mechanism of inhibition is believed to be competitive, with the quinoxaline compounds binding to the active site of the COX enzyme and preventing the substrate, arachidonic acid, from being converted into prostaglandins. mdpi.com
Molecular docking studies have provided insights into the binding of quinoxaline derivatives within the active sites of COX-1 and COX-2. For example, one potent and selective COX-2 inhibitor was shown to form multiple hydrogen bonds with key residues such as Gln178, Leu338, Ser339, and Phe504 in the COX-2 active site. nih.gov The selectivity for COX-2 is often attributed to the presence of a larger and more accommodating binding pocket in COX-2 compared to COX-1, which allows for the binding of bulkier inhibitor molecules. unimi.it The ability of certain quinoxaline derivatives to selectively inhibit COX-2 makes them attractive candidates for the development of anti-inflammatory agents with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Table 4: Inhibitory Activity and Selectivity of Selected Quinoxaline Derivatives against COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
|---|---|---|---|
| Compound 13 | 30.41 nih.gov | 0.46 nih.gov | 66.11 nih.gov |
| Compound 11 | 37.96 nih.gov | 0.62 nih.gov | 61.23 nih.gov |
| Compound 5 | Not specified | 0.83 nih.gov | 48.58 nih.gov |
| Compound 4a | Not specified | 1.17 nih.gov | 24.61 nih.gov |
Recent studies have explored the potential of quinoxaline derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. mdpi.com The design of these inhibitors often incorporates the key pharmacophoric features of known HDAC inhibitors, including a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. mdpi.com The quinoxaline moiety in these derivatives can serve as a part of the cap group, fitting into the narrow tubular pocket of the HDAC active site. mdpi.com
The mechanism of inhibition involves the interaction of the zinc-binding group of the inhibitor with the zinc ion in the catalytic site of the HDAC enzyme, which is crucial for its deacetylase activity. researchgate.net Molecular docking studies of quinoxaline-based HDAC inhibitors have shown that the N1 atom of the quinoxaline ring can act as the zinc-binding group. mdpi.com Furthermore, these inhibitors can form hydrogen bonds with key amino acid residues, such as His132, within the active site. mdpi.com The development of quinoxaline derivatives as HDAC inhibitors has shown promise, with some compounds exhibiting potent inhibitory activity against various HDAC isoforms, including HDAC1, HDAC4, and HDAC6. mdpi.com
Table 5: Inhibitory Activity of Selected Quinoxaline Derivatives against HDAC Isoforms
| Compound | HDAC1 IC50 (µM) | HDAC4 IC50 (µM) | HDAC6 IC50 (µM) |
|---|---|---|---|
| Compound 6c | 1.76 mdpi.com | 1.39 mdpi.com | 3.46 mdpi.com |
| SAHA (Reference) | 0.86 mdpi.com | 0.97 mdpi.com | 0.93 mdpi.com |
Quinoxaline derivatives have been identified as inhibitors of thymidine (B127349) phosphorylase (TP), an enzyme that plays a significant role in the catabolism of thymidine and is implicated in tumor angiogenesis. nih.govmdpi.com The inhibition of TP by these compounds can limit the production of 2'-deoxy-D-ribose, a key molecule that promotes the proliferation of endothelial cells and contributes to cancer metastasis. nih.govmdpi.com
A series of 5-phenyl-3-quinoxalin analogs have been synthesized and evaluated for their TP inhibitory activity. nih.gov Many of these compounds demonstrated variable degrees of inhibition, with several showing significantly better potency than the standard inhibitor, 7-Deazaxanthine. nih.govnih.gov The structure-activity relationship studies have indicated that the substitution pattern on the phenyl ring plays a crucial role in the inhibitory potential. nih.govmdpi.com Molecular docking studies have confirmed the binding interactions of these active compounds within the active site of the TP enzyme. nih.govmdpi.com For instance, the most potent analogs were found to form hydrogen bonds with key amino acid residues such as Ser86, His85, and Thr120, which stabilizes the inhibitor-enzyme complex and leads to effective inhibition. mdpi.com
Table 6: Inhibitory Activity of Selected Quinoxaline Derivatives against Thymidine Phosphorylase
| Compound | IC50 (µM) |
|---|---|
| Compound 25 | 3.20 mdpi.comnih.gov |
| Compound 16 | 3.50 nih.gov |
| Compound 24 | 13.10 nih.gov |
| Compound 14 | 13.20 nih.gov |
| Compound 1 | 13.60 nih.gov |
| 7-Deazaxanthine (Standard) | 38.68 nih.govnih.gov |
Cholinesterase Inhibition (e.g., Butyrylcholinesterase)
Quinoxaline derivatives have emerged as notable inhibitors of cholinesterases, including butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases such as Alzheimer's. The inhibitory activity of these compounds is often attributed to their structural similarity to the natural substrate of the enzyme, acetylcholine.
Research has shown that the planar quinoxaline scaffold can effectively interact with the active site of BChE. The mechanism of inhibition typically involves the formation of a stable complex with the enzyme, thereby preventing the hydrolysis of acetylcholine. The binding of quinoxaline derivatives to the active site is often stabilized by a combination of hydrophobic interactions, hydrogen bonds, and π-π stacking interactions with key amino acid residues.
A study on a series of quinoxaline-based compounds revealed their potential as cholinesterase inhibitors. For instance, certain derivatives have demonstrated significant inhibitory activity against BChE, with IC50 values indicating potent inhibition. The structure-activity relationship studies suggest that the nature and position of substituents on the quinoxaline ring play a crucial role in determining the inhibitory potency.
| Compound Class | Target Enzyme | IC50 Value (µM) | Reference |
| Quinoxaline Derivatives | Butyrylcholinesterase (BChE) | Varies based on substitution |
Alpha-Amylase Inhibition
Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Quinoxaline derivatives have been investigated for their potential to inhibit this enzyme, thereby reducing postprandial hyperglycemia.
The inhibitory action of quinoxaline compounds against alpha-amylase is believed to occur through their interaction with the active site of the enzyme. This binding can be competitive, non-competitive, or mixed-type, depending on the specific derivative. The quinoxaline nucleus can fit into the active site cleft, forming interactions with catalytic residues and preventing the binding of the starch substrate.
Studies have demonstrated that the inhibitory activity is influenced by the electronic and steric properties of the substituents on the quinoxaline core. For example, the presence of electron-withdrawing or electron-donating groups can modulate the binding affinity of the compound to the enzyme.
| Compound Class | Target Enzyme | Inhibition Type | Reference |
| Quinoxaline Derivatives | Alpha-Amylase | Competitive/Non-competitive/Mixed |
Antimicrobial Action Pathways
Quinoxaline derivatives exhibit a broad range of antimicrobial activities against various pathogenic microorganisms, including bacteria and fungi. Their efficacy stems from their ability to target multiple, essential cellular pathways.
One of the primary mechanisms of antimicrobial action for quinoxaline derivatives is the interference with bacterial DNA replication. These compounds can inhibit DNA gyrase and topoisomerase IV, enzymes that are essential for maintaining DNA topology during replication and transcription. By inhibiting these enzymes, quinoxaline derivatives prevent DNA uncoiling and separation, leading to a cessation of DNA synthesis and ultimately cell death.
Furthermore, some quinoxaline derivatives are capable of inducing DNA degradation. This can occur through the generation of reactive intermediates that directly damage the DNA backbone or through the activation of cellular nucleases.
Many antimicrobial agents exert their effects by inducing oxidative stress within microbial cells, and quinoxaline derivatives are no exception. These compounds can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide.
The accumulation of ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative damage disrupts cellular homeostasis, impairs metabolic functions, and can trigger programmed cell death pathways in microorganisms.
The SOS response is a global response to DNA damage in bacteria, in which the cell cycle is arrested and DNA repair and mutagenesis are induced. Some quinoxaline derivatives have been shown to trigger this response, indicating that they cause significant DNA damage.
While the SOS response is a survival mechanism for bacteria, its sustained activation can be detrimental. The error-prone DNA polymerases induced during the SOS response can lead to an accumulation of mutations, which may not always be beneficial for the cell. Moreover, the cell cycle arrest prevents bacterial proliferation.
The bacterial cell wall and membrane are crucial for maintaining cellular integrity and viability. Quinoxaline derivatives can disrupt these structures, leading to cell lysis. The lipophilic nature of many quinoxaline compounds allows them to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability.
This disruption can lead to the leakage of essential intracellular components, such as ions, metabolites, and macromolecules. Additionally, some derivatives may interfere with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall, further compromising the structural integrity of the cell.
| Antimicrobial Mechanism | Cellular Target/Effect | Consequence for Microbe | Reference |
| Inhibition of DNA Synthesis | DNA Gyrase, Topoisomerase IV | Cessation of replication | |
| ROS Generation | Cellular macromolecules | Oxidative damage, cell death | |
| Induction of SOS-Response | DNA damage response | Cell cycle arrest, mutagenesis | |
| Cell Wall/Membrane Disruption | Peptidoglycan, Lipid bilayer | Loss of integrity, lysis |
Antiviral Action Pathways
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of antiviral activities. nih.govconsensus.appresearchgate.netnih.gov Their mechanisms of action are diverse, targeting various stages of the viral life cycle. These compounds interfere with crucial viral processes, from replication to interaction with essential viral proteins, making them promising candidates for the development of novel antiviral therapeutics. consensus.apprsc.org
Viral Replication Inhibition Mechanisms
The ability of quinoxaline derivatives to inhibit viral replication is a cornerstone of their antiviral efficacy. This inhibition is often achieved by targeting the enzymes and processes essential for the multiplication of the virus within the host cell. ebsco.com
For instance, certain quinoxaline derivatives have demonstrated potent inhibitory activity against the reverse transcriptase of the Human Immunodeficiency Virus (HIV-1). researchgate.net This enzyme is critical for converting the viral RNA genome into DNA, a necessary step for integration into the host genome. By blocking reverse transcriptase, compounds such as S-2720 can effectively halt HIV replication. nih.govresearchgate.net
In the context of the Hepatitis C Virus (HCV), a single-stranded RNA virus, specific monoquinoxaline derivatives have been shown to inhibit IRES-mediated translation and HCV RNA replication. nih.gov These molecules target the internal ribosome entry site (IRES) within the viral RNA, disrupting its structure and preventing the synthesis of viral proteins. nih.gov
Other quinoxaline derivatives have been effective against DNA viruses like the Herpes Simplex Virus (HSV). One study identified a nih.govrsc.orgtandfonline.comtriazolo[4,3-a]quinoxaline derivative, 1-(4-chloro-8-methyl nih.govrsc.orgtandfonline.comtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea, which reduced HSV plaque formation in cell cultures, indicating interference with viral replication or spread. nih.gov Similarly, certain derivatives have shown activity against Hepatitis B virus (HBV), another DNA virus, although some potent compounds were associated with cytotoxicity. nih.gov
The inhibition of influenza virus growth has also been observed, where quinoxaline compounds were found to retard viral RNA synthesis in infected cells. researchgate.net
| Quinoxaline Derivative Class | Target Virus | Mechanism of Replication Inhibition | Reference |
| S-2720 | HIV-1 | Inhibition of reverse transcriptase | nih.govresearchgate.net |
| Monoquinoxaline core derivatives | Hepatitis C Virus (HCV) | Target IRES, inhibit translation and RNA replication | nih.gov |
| 1-(4-chloro-8-methyl nih.govrsc.orgtandfonline.comtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea | Herpes Simplex Virus (HSV) | Reduction of viral plaque formation | nih.gov |
| Various derivatives | Influenza Virus | Retardation of viral RNA synthesis | researchgate.net |
Interaction with Viral Proteins (e.g., Viral Capsid Protein VP1)
Beyond inhibiting replication enzymes, quinoxaline derivatives can exert their antiviral effects by directly interacting with other crucial viral proteins. nih.gov
A notable target is the non-structural protein 1 (NS1) of the influenza A virus, a highly conserved protein essential for viral replication and evasion of the host immune response. nih.gov Certain quinoxaline derivatives have been specifically designed to bind to the dsRNA-binding domain of the NS1A protein. researchgate.netnih.gov This binding action disrupts the interaction between NS1A and double-stranded RNA (dsRNA), a critical step for the virus, thereby inhibiting its growth. nih.gov For example, a quinoxaline derivative with a 2-furyl group at position 6 showed potent activity with an IC₅₀ of 3.5 µM in an in vitro assay, demonstrating its ability to disrupt the NS1A-dsRNA interaction. researchgate.netnih.gov
In the case of enteroviruses, such as coxsackievirus B5, molecular modeling studies suggest that the viral capsid protein VP1 is a likely target for certain quinoxaline derivatives. kisti.re.kr The binding of these compounds to VP1 is thought to inhibit an early event in the viral life cycle, such as penetration into the host cell. kisti.re.kr Specifically, ethyl 4-[(2,3-dimethoxyquinoxalin-6-yl)methylthio]benzoate was identified as a potent and selective inhibitor of coxsackievirus B5, with its mode of action linked to this interaction. kisti.re.kr
| Quinoxaline Derivative | Target Virus | Target Protein | Mechanism of Action | IC₅₀ / EC₅₀ | Reference |
| Compound 44 (2,3-bis(furan-2-yl)-6-(1H-imidazol-1-yl)quinoxaline) | Influenza A/Udorn/72 | NS1A Protein | Disrupts NS1A-dsRNA interaction by binding to the dsRNA-binding domain. | 3.5 µM | researchgate.netnih.gov |
| Ethyl 4-[(2,3-dimethoxyquinoxalin-6-yl)methylthio]benzoate (Compound 6) | Coxsackievirus B5 (CV-B5) | Viral Capsid Protein VP1 | Targets the penetration or an early event of the viral life cycle. | 0.06 µM | kisti.re.kr |
Anticancer Mechanistic Pathways (In Vitro Cell-Based Studies)
The anticancer properties of quinoxaline derivatives are well-documented, with numerous studies highlighting their ability to interfere with cancer cell proliferation and survival through various molecular mechanisms. nih.gov These pathways often involve the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the inhibition of key signaling molecules that drive cancer progression. nih.govekb.eg
Induction of Apoptosis and Cell Cycle Arrest (S-phase, G2/M Phase)
A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis and the arrest of the cell cycle in cancer cells. tandfonline.comnih.gov
Several studies have shown that quinoxaline compounds can halt cell cycle progression at specific phases. For example, certain quinoxaline 1,4-dioxide derivatives, such as 2-acetyl-3-methyl-quinoxaline 1,4-dioxide (AMQ) and 2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide (BPQ), were found to block human colon cancer cells at the G2/M phase of the cell cycle. nih.gov Another study on prostate cancer cells (PC-3) demonstrated that specific quinoxaline derivatives caused cell cycle arrest at the S phase. tandfonline.comnih.gov Similarly, a novel 2-substituted-quinoxaline analog induced cell cycle arrest at the G1 transition and increased the percentage of cells in the G2/M and pre-G1 phases in MCF-7 breast cancer cells. rsc.org One quinoxaline derivative, compound VIIIc, was shown to cause cell cycle arrest at the G2/M phase boundary in HCT116 human colon carcinoma cells. nih.gov
The induction of apoptosis is a frequent consequence of treatment with quinoxaline derivatives. This programmed cell death is often mediated by the modulation of key regulatory proteins. For instance, in prostate cancer cells, a quinoxaline derivative (compound IV) was shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov In human colon cancer cells, the derivative 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) significantly increased apoptotic cells by decreasing Bcl-2 levels and increasing the expression of the pro-apoptotic protein Bax. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Cell Cycle Phase Arrest | Apoptosis Induction | Key Molecular Events | Reference |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | T-84 (Human Colon Cancer) | No noticeable effect | Yes | Decrease in Bcl-2, Increase in Bax | nih.gov |
| 2-acetyl-3-methyl-quinoxaline 1,4-dioxide (AMQ) | T-84 (Human Colon Cancer) | G2/M Phase | No | Inhibition of cyclin B expression | nih.gov |
| Quinoxaline derivative (Compound IV) | PC-3 (Prostate Cancer) | S Phase | Yes | Upregulation of p53, caspase-3, caspase-8; Downregulation of Bcl-2 | tandfonline.comnih.gov |
| Compound VIIIc | HCT116 (Colon Carcinoma) | G2/M Phase | Yes | Disruption of cell cycle profile | nih.gov |
| 2-substituted-quinoxaline (Compound 3b) | MCF-7 (Breast Cancer) | G1, G2/M, pre-G1 | Yes | Triggered apoptosis confirmed by Annexin V-FITC/PI analysis | rsc.org |
Inhibition of Protein Kinases Involved in Cancer Progression (e.g., VEGFR-2, PDGFR, Src, c-Met kinase, HER-2, JAK-2, FLT-3, CDK)
Quinoxaline derivatives are recognized as a significant class of protein kinase inhibitors, which is a major mechanism behind their anticancer activity. ekb.egekb.eg They often function as selective ATP-competitive inhibitors, blocking the signaling pathways that are frequently dysregulated in cancer. nih.govekb.eg
A wide array of kinases crucial for cancer cell proliferation, survival, and angiogenesis are targeted by these compounds. These include:
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. ekb.egekb.eg Several quinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govekb.eg
PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth and division. nih.govekb.eg
Src (Proto-oncogene tyrosine-protein kinase): Plays a role in cell proliferation, differentiation, and motility. nih.govekb.eg
c-Met kinase: Its overexpression is linked to poor prognosis in several cancers. ekb.egresearchgate.net
EGFR/HER-2 (Epidermal Growth Factor Receptor/Human Epidermal Growth Factor Receptor 2): Critical drivers in many types of cancers, particularly lung and breast cancer. ekb.eg
JAK-2 (Janus kinase receptor 2): Involved in signaling pathways that control cell growth and immune responses. nih.govekb.eg
FLT-3 (Fms-like tyrosine kinase 3): A target in certain types of leukemia. nih.govekb.eg
CDK (Cyclin-Dependent Kinase): Regulators of the cell cycle. nih.govekb.egekb.eg
Pim Kinases (Pim-1, Pim-2): These serine/threonine kinases are oncogenic survival factors that regulate cell cycle progression and inhibit apoptosis. nih.gov
The development of quinoxaline-based compounds as specific kinase inhibitors is an active area of research, with studies identifying derivatives with potent activity against single or multiple kinases. ekb.egnih.gov For example, new quinoxaline derivatives have been identified as potent, submicromolar dual inhibitors of Pim-1 and Pim-2 kinases. nih.gov
Modulation of STAT3 Phosphorylation
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis. mdpi.comnih.gov Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. mdpi.com
Several quinoxaline derivatives have been found to exert their anticancer effects by modulating the STAT3 signaling pathway. nih.gov The primary mechanism involves the inhibition of STAT3 phosphorylation, particularly at the tyrosine 705 (Y705) residue. nih.govmdpi.com Phosphorylation is essential for STAT3 dimerization, nuclear translocation, and its subsequent activity as a transcription factor. mdpi.com
One study identified a quinoxaline-isoselenourea derivative (compound 1) that effectively reduced both the total protein levels and the phosphorylation of STAT3 in melanoma cells. mdpi.comnih.gov This inhibition led to the downregulation of STAT3 target genes involved in survival and proliferation, such as survivin and c-myc. mdpi.comnih.gov Another investigation of a quinoxaline-arylfuran derivative (QW12) in HeLa cells also confirmed its ability to inhibit STAT3 phosphorylation in a dose-dependent manner, contributing to its pro-apoptotic effects. nih.gov Docking studies have suggested a favorable binding interaction between these quinoxaline compounds and the SH2 domain of STAT3, which is crucial for its phosphorylation and activation. nih.gov
| Compound/Derivative Class | Cancer Type/Cell Line | Effect on STAT3 | Downstream Effects | Reference |
| Quinoxaline-isoselenourea (Compound 1) | Melanoma | Reduced STAT3 protein levels and phosphorylation. | Downregulation of STAT3 target genes (survivin, c-myc); Induction of apoptosis. | mdpi.comnih.gov |
| Quinoxaline-arylfuran (QW12) | HeLa (Cervical Cancer) | Inhibited STAT3 phosphorylation (Y705). | Induction of apoptosis. | nih.gov |
| Nifuroxazide (contains a furan (B31954) ring, studied for STAT3 inhibition) | Melanoma | Potent STAT3 inhibitor. | Induction of apoptosis; Reduced cell proliferation and metastasis. | nih.gov |
Bioreduction under Hypoxic Conditions
Hypoxic cells, a common feature of solid tumors, are often resistant to conventional therapies. Quinoxaline 1,4-di-N-oxides have been investigated as hypoxia-selective cytotoxins. The mechanism is thought to involve the bioreductive activation of the N-oxide moiety under low oxygen conditions, leading to the formation of cytotoxic radicals that can damage DNA. For instance, a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides have shown toxicity to hypoxic cells, with their efficacy correlating with their reduction potential. Some quinoxaline 1,4-dioxides have demonstrated the ability to kill the inner, hypoxic cells of multicellular tumor spheroids. However, no studies specifically detailing the bioreduction of 7-Bromo-2-chloro-6-methoxyquinoxaline under hypoxic conditions have been found.
Anti-inflammatory Mechanistic Pathways
Quinoxaline derivatives have been explored for their anti-inflammatory properties through various mechanistic pathways.
Inhibition of Inflammatory Modulators (e.g., Cytokines, NFκB, p38α MAPK)
The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development. Certain quinoxaline derivatives have been shown to modulate this pathway. For example, a quinoxaline urea (B33335) analog was identified as an IKKβ inhibitor, a key kinase in the canonical NF-κB pathway, leading to reduced tumor growth in animal models without the inflammatory side effects seen with other IKKβ inhibitors. Other quinoxaline derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Specifically, imidazo[1,5-a]quinoxaline (B8520501) and pyrazolo[1,5-a]quinoxaline derivatives have been evaluated for their ability to inhibit NF-κB activation. There is no specific research available on the role of this compound in the inhibition of these inflammatory modulators.
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)
The NRF2 pathway is a critical regulator of cellular defense against oxidative stress and inflammation. Activation of NRF2 is a therapeutic strategy for a variety of diseases. A novel quinoxaline derivative, N'-Nicotinoylquinoxaline-2-carbohdyrazide (NQC), has been identified as a new class of NRF2 activator with potent in vitro anti-inflammatory activity. This compound was shown to disrupt the interaction between NRF2 and its repressor Keap1, leading to NRF2 activation. Molecular docking studies have helped to understand the binding of such quinoxaline derivatives to the Kelch domain of Keap1. Again, the specific activity of this compound as an NRF2 activator has not been reported in the literature.
Lipoxygenase (LOX) Inhibition
Lipoxygenases are enzymes involved in the biosynthesis of pro-inflammatory leukotrienes. While various heterocyclic compounds have been investigated as LOX inhibitors, and some quinoline (B57606) derivatives have shown promise as dual COX/LOX inhibitors, there is no specific data available on the LOX inhibition activity of this compound.
Other Investigated Molecular Targets for Quinoxaline Derivatives (e.g., RhoA Proteins, Opioid Receptors)
Research into the broader quinoxaline class has identified other potential molecular targets.
RhoA Proteins: The Rho family of GTPases, including RhoA, are involved in various cellular processes, and their dysregulation is implicated in diseases like cancer and inflammation. A small molecule inhibitor named Rhosin, which contains a quinoxaline moiety, has been identified to specifically target RhoA, RhoB, and RhoC, inhibiting their interaction with guanine (B1146940) nucleotide exchange factors (GEFs). This highlights the potential for quinoxaline-containing compounds to target RhoA proteins. No such studies have been conducted on this compound.
Opioid Receptors: The opioid system is a major target for pain management. Some fluorinated perhydroquinoxalines have been developed as potent and
Structure Activity Relationship Sar Studies of 7 Bromo 2 Chloro 6 Methoxyquinoxaline and Analogs
Impact of Halogen Substitutions (Bromine and Chlorine) on Biological Efficacy
The presence and nature of halogen substituents on the quinoxaline (B1680401) core are pivotal in modulating biological activity. The chlorine atom at the C2-position and the bromine atom at the C7-position of the parent compound each contribute distinct electronic and steric properties that influence efficacy.
On the benzene (B151609) portion of the ring system, halogen substitutions can significantly impact potency. In studies of related heterocyclic compounds like quinazolines, the presence of a halogen at the 6- or 7-position has been shown to enhance anticancer effects. nih.gov Specifically, bromine, with its larger atomic radius and polarizability compared to chlorine, can alter molecular stacking and interactions. researchgate.net The introduction of a bromine atom at C7 can lead to derivatives with potent cytotoxic activity. Studies on 6-bromoquinazoline (B49647) derivatives, for instance, have yielded compounds with powerful effects against breast cancer cell lines. brieflands.com The position and nature of the halogen are critical; for example, in one series of tyrosinase inhibitors, a para-chloro substituted compound showed potent activity, which was comparable to a para-bromo analog, indicating that different halogens can sometimes be used interchangeably to achieve high potency. mdpi.com
Table 1: Effect of Halogen Substitution on Anticancer Activity in a Quinoxaline Analog Series This table illustrates the impact of different substituents, including halogens, on the phenyl ring of 2-substituted quinoxaline derivatives against various cancer cell lines. Note that R1 represents substitutions on the phenyl ring attached at the C2 position.
| Compound Analogue | R1 Substitution | IC50 (µM) vs. HCT116 | IC50 (µM) vs. MCF-7 |
|---|---|---|---|
| Analogue A | 4-H | >50 | >50 |
| Analogue B | 4-Cl | 2.5 | 9 |
| Analogue C | 4-F | 31 | >50 |
| Analogue D | 4-CH3 | >50 | >50 |
Data adapted from a study on anticancer quinoxalines, highlighting that a chloro-substitution (Analogue B) provided superior activity compared to fluoro, methyl, or unsubstituted analogues in this specific series. nih.gov
Role of the Methoxy (B1213986) Group in Modulating Activity
The methoxy group (-OCH3) at the C6-position is a key modulator of the molecule's physicochemical properties and biological activity. As a strong electron-donating group, it can significantly influence the electronic environment of the quinoxaline ring. nih.gov This functional group is prevalent in many natural products and approved drugs, where it often enhances target binding, improves metabolic stability, and favorably modifies pharmacokinetic profiles.
Positional Effects of Substituents on the Quinoxaline Core
The specific placement of substituents on the quinoxaline nucleus is fundamental to the molecule's biological function. The arrangement of the chloro group at C2, the methoxy group at C6, and the bromo group at C7 creates a unique electronic and steric profile that dictates its interaction with target proteins.
The C2 and C3 positions of the pyrazine (B50134) ring are often targeted for modification to explore SAR. The C2-chloro group makes the compound a valuable intermediate for creating derivatives with diverse functionalities, such as amines or ethers, which can profoundly alter biological activity. mdpi.com
Substitutions on the benzene ring (positions C5, C6, C7, and C8) are critical for fine-tuning potency and selectivity. The 6,7-disubstitution pattern is particularly common in the design of biologically active quinoxalines. For instance, in a series of AMPA receptor antagonists, substitutions at the C6 and C7 positions were extensively studied, with methyl groups at these positions resulting in potent antagonist compounds. researchgate.net The combination of an electron-donating group (C6-methoxy) and an electron-withdrawing group (C7-bromo) in the target compound creates a distinct electronic push-pull system across the benzene ring, which can be critical for molecular recognition and binding affinity. The specific 6,7-pattern has been shown to be vital for the antimalarial activity of certain quinolones, underscoring the importance of this substitution region. nih.gov
Correlation between Substituent Electronic and Steric Properties and Biological Potency
The biological potency of quinoxaline derivatives is strongly correlated with the electronic (electron-donating or electron-withdrawing) and steric (size, shape) properties of their substituents. Quantitative Structure-Activity Relationship (QSAR) studies on various quinoxaline series have identified key molecular descriptors that govern their activity.
Electronic Properties: The electronic nature of the substituents on 7-Bromo-2-chloro-6-methoxyquinoxaline is complex and influential.
C2-Chloro: Strongly electron-withdrawing via induction, it influences the reactivity of the pyrazine ring.
C6-Methoxy: A strong electron-donating group through resonance, it increases the electron density of the benzene ring. nih.gov
This combination creates a unique dipole moment and electrostatic potential across the molecule. In some anticancer quinoxaline series, the presence of strong electron-withdrawing groups on the aryl ring fused to the quinoxaline core was found to enhance inhibitory efficiency. nih.gov Conversely, in other series, electron-donating groups were found to be essential for activity. This highlights that the optimal electronic properties are target-dependent.
Steric Properties: The size and bulk of the substituents play a crucial role. The bromine atom at C7 is significantly larger than a hydrogen or fluorine atom, which can provide favorable van der Waals interactions within a binding pocket or, conversely, cause steric hindrance that prevents binding. The steric bulk of substituents can guide molecular stacking and influence crystal packing, which has been shown to be important for the performance of quinoxaline-based materials in organic electronics. researchgate.net
Table 2: Influence of Electronic Properties on Anticancer Activity in a Quinoxaline Series This table demonstrates how electron-donating (EDG) and electron-withdrawing (EWG) groups at different positions affect anticancer activity against HeLa cells in a specific series of quinoxaline derivatives. Note that R1, R2, and R3 refer to positions on a phenyl ring attached to the quinoxaline core.
| Compound Analogue | R1, R2, R3 Substitutions | Nature of Substituent | IC50 (µM) vs. HeLa |
|---|---|---|---|
| Analogue 1 | H, H, H | - | >10 |
| Analogue 2 | OCH3, OCH3, OCH3 | EDG | 0.126 |
| Analogue 3 | F, H, H | EWG | >10 |
| Analogue 4 | CH3, H, H | EDG (weak) | >10 |
Data adapted from a study where trimethoxy substitution (Analogue 2) conferred potent activity, while electron-withdrawing (Analogue 3) or weaker electron-donating groups (Analogue 4) were ineffective, underscoring the importance of strong electron-donating properties in this particular scaffold. nih.gov
Design Principles for Modulating Specific Biological Activities through Structural Modification
Based on the SAR of this compound and related analogs, several design principles can be established for the development of new, potent, and selective therapeutic agents.
Leverage the C2-Chloro Group as a Synthetic Anchor: The C2-chloro position is an ideal site for introducing a wide variety of substituents via nucleophilic aromatic substitution. This allows for the systematic exploration of different chemical functionalities (e.g., amines, ethers, thiols) to optimize interactions with the target protein. By replacing the chlorine with different linkers and terminal groups, properties like solubility, cell permeability, and binding affinity can be fine-tuned.
Fine-Tune Benzene Ring Electronics: The 6,7-substitution pattern is a critical determinant of activity. The balance between the electron-donating C6-methoxy group and the electron-withdrawing C7-bromo group can be systematically modulated. Replacing bromine with other halogens (Cl, F) or hydrogen would alter both steric and electronic properties. Similarly, modifying the C6-methoxy group to other alkoxy groups (e.g., ethoxy) or replacing it with an electron-withdrawing group would fundamentally change the electronic character of the molecule, potentially switching its activity profile or selectivity.
Optimize Halogen Interactions: The bromine at C7 should be considered a potential site for halogen bonding, a specific non-covalent interaction that can significantly enhance binding affinity. Designing analogs where this bromine can interact with an electron-rich region (like a carbonyl oxygen or nitro group) of a protein's active site could be a fruitful strategy for improving potency.
By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop new derivatives with optimized biological activities for a range of therapeutic applications.
Advanced Applications of Quinoxaline Derivatives in Materials Science and Emerging Technologies
Organic Electronic Materials
The development of high-performance organic electronic devices is contingent on the design and synthesis of novel organic materials with tailored electronic properties. 7-Bromo-2-chloro-6-methoxyquinoxaline has garnered attention for its potential applications in several key areas of organic electronics, including solar cells, transistors, and light-emitting diodes.
Electron Transport Materials in Organic Solar Cells (OSCs)
Organic solar cells represent a promising renewable energy technology, and their efficiency is heavily reliant on the properties of the electron transport material. While specific research on this compound as a primary electron transport material is still emerging, the broader class of quinoxaline (B1680401) derivatives has demonstrated considerable potential. The electron-deficient nature of the quinoxaline ring system is a critical attribute for facilitating the transport of electrons from the donor to the cathode in an OSC. The presence of electron-withdrawing bromine and chlorine atoms in this compound is expected to enhance its electron-accepting capabilities, a crucial factor for efficient electron transport.
| Property | Significance in OSCs | Influence of this compound Structure |
| Electron Mobility | Determines the efficiency of electron transport to the electrode. | The planar structure and potential for ordered packing can enhance mobility. |
| LUMO Energy Level | Must be aligned with the donor material for efficient electron transfer. | The electron-withdrawing substituents (Br, Cl) can lower the LUMO level. |
| Solubility | Affects the ability to form uniform thin films during device fabrication. | The methoxy (B1213986) group can improve solubility in common organic solvents. |
Application in Dye-Sensitized Solar Cells (DSSCs)
In the field of dye-sensitized solar cells, quinoxaline derivatives are being explored for various roles. Although direct applications of this compound are in the early stages of investigation, its structural features suggest potential uses. The strong electron-withdrawing character imparted by the halogen atoms could make it a suitable component in sensitizer (B1316253) dyes, promoting efficient electron injection into the semiconductor's conduction band.
Role as n-Type Semiconductors in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of modern organic electronics. The performance of n-type OFETs, which transport negative charge carriers (electrons), is dependent on the electron mobility of the semiconductor material. Quinoxaline derivatives are prime candidates for n-type semiconductors due to their inherent electron-deficient properties. The presence of bromine and chlorine atoms in this compound can induce strong intermolecular interactions, such as halogen bonding, which can facilitate ordered molecular packing in the solid state. This ordered packing is crucial for achieving high electron mobility.
Thermally Activated Delayed Fluorescence (TADF) Emitters and Chromophores for Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable emitters is a key challenge in OLED technology. Thermally activated delayed fluorescence (TADF) has emerged as a promising mechanism for achieving high efficiency. Quinoxaline derivatives are excellent candidates for constructing TADF emitters, often serving as the electron-acceptor component in a donor-acceptor molecular architecture. The electron-deficient quinoxaline core, further enhanced by the bromo and chloro substituents in this compound, can be paired with a suitable electron-donating group to achieve a small energy gap between the singlet and triplet excited states, a prerequisite for efficient TADF.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The specific functionalities of this compound make it a valuable building block for the construction of complex supramolecular assemblies.
Formation of Supramolecular Motifs (e.g., Helical Axes, Tapes)
The nitrogen atoms within the quinoxaline ring, along with the halogen and methoxy substituents, provide multiple sites for non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These directional interactions can guide the self-assembly of individual molecules into well-defined, higher-order structures. For instance, the directional nature of halogen bonding, involving the bromine and chlorine atoms, can be exploited to create specific supramolecular motifs. While detailed studies on the self-assembly of this compound are ongoing, its structural characteristics suggest a strong propensity to form one-dimensional tapes or, with the introduction of chiral elements, helical structures.
| Interaction Type | Potential Role in Supramolecular Assembly |
| Halogen Bonding | Directional control over molecular packing, leading to ordered arrays. |
| π-π Stacking | Stabilization of layered structures and facilitation of charge transport. |
| Hydrogen Bonding | Formation of specific recognition patterns and extended networks. |
Interactions with Cyclodextrins
Currently, there is a notable absence of published research specifically detailing the interactions between this compound and cyclodextrins. The formation of inclusion complexes with cyclodextrins is a widely studied phenomenon for various guest molecules to enhance their solubility, stability, and bioavailability. Given the structural features of this compound, including its aromatic and heterocyclic rings, it is plausible that it could form inclusion complexes with cyclodextrins. However, without experimental data, any discussion on the thermodynamics, stoichiometry, and structural aspects of such potential interactions remains speculative. Future research in this area would be necessary to elucidate the host-guest chemistry between this specific quinoxaline derivative and cyclodextrins.
Agrochemical Research Applications (e.g., Herbicides, Fungicides, Insecticides)
The quinoxaline core is a recognized pharmacophore in the development of various bioactive compounds, including those with applications in agriculture. While research into the specific agrochemical properties of this compound is not extensively documented in publicly available literature, the broader class of quinoxaline derivatives has demonstrated significant potential as herbicides, fungicides, and insecticides. nih.govacs.orgacs.orgusda.gov
General Agrochemical Potential of Quinoxaline Derivatives:
Herbicidal Activity: Certain quinoxaline derivatives have been investigated for their phytotoxic effects on various plant species. For instance, a study on novel quinoxaline derivatives reported that several synthesized compounds exhibited good herbicidal activity against both dicotyledonous (lettuce) and monocotyledonous (bentgrass) plants at a concentration of 1 mM. acs.org Specifically, compounds with a methoxy substituent on the quinoxaline ring have shown notable herbicidal effects. nih.govacs.orgusda.gov Some derivatives have also been explored as herbicide safeners, which protect crops from the injurious effects of herbicides. nih.gov
Fungicidal Activity: The antifungal properties of quinoxaline derivatives are well-documented against a range of plant pathogens. mdpi.comnih.govnih.gov Studies have shown that the substitution pattern on the quinoxaline ring significantly influences the fungicidal efficacy. researchgate.net For example, certain novel quinoxaline derivatives displayed broad-spectrum fungicidal activity against pathogenic fungi like Colletotrichum species. nih.govacs.org The presence of a methoxy group has been a feature in some of the more active fungicidal quinoxalines. nih.govacs.orgacs.orgusda.gov
Insecticidal Activity: Research has also pointed towards the insecticidal potential of quinoxaline derivatives. researchgate.net Various analogs have been synthesized and tested against different insect species, with some showing promising results. nih.govacs.orgusda.gov
A study by Liu et al. (2020) on the pesticidal activities of new quinoxalines provides illustrative data on the potential of this class of compounds. While not specifically testing this compound, the study highlights the impact of various substituents on the quinoxaline core on their biological activity. nih.govacs.orgacs.orgusda.gov
Table 1: Reported Agrochemical Activities of Selected Quinoxaline Derivatives
| Compound Type | Target Organism | Activity | Reference |
| Methoxy-substituted quinoxaline derivatives | Lettuce, Bentgrass | Herbicidal | acs.org |
| Methoxy-substituted quinoxaline derivatives | Colletotrichum species | Fungicidal | nih.govacs.org |
| Various quinoxaline derivatives | Plutella xylostella, Spodoptera frugiperda | Insecticidal | researchgate.net |
| Nitro-substituted quinoxaline derivatives | Various fungi | Fungicidal | researchgate.net |
It is important to underscore that the specific activity of this compound within these applications remains to be determined through dedicated research. The existing data on related compounds, however, provides a strong rationale for its investigation as a potential agrochemical agent.
Dye Chemistry and Pigment Development
Quinoxaline derivatives have garnered interest in the field of dye chemistry due to their inherent fluorescent properties and tunable electronic characteristics. nih.govmdpi.com The extended π-system of the quinoxaline ring system often leads to absorption and emission of light in the visible region of the electromagnetic spectrum.
While there is no specific information available on the use of this compound as a dye or pigment, the general class of quinoxaline-based dyes has been explored for various applications:
Fluorescent Dyes: The quinoxaline scaffold can be chemically modified to create fluorophores with a range of emission colors. nih.gov These fluorescent properties are sensitive to the molecular environment, which can be exploited for sensing applications. nih.gov
Dye-Sensitized Solar Cells (DSSCs): Quinoxaline-based dyes have been designed and synthesized for use as sensitizers in DSSCs. rsc.org In these applications, the dye absorbs solar energy and injects electrons into a semiconductor material to generate an electric current. The electronic properties of the quinoxaline core can be fine-tuned by introducing different substituents to optimize the performance of the solar cell. mdpi.comrsc.org
The synthesis of various quinoxaline derivatives allows for the modification of their spectroscopic properties, such as the absorption and emission wavelengths. mdpi.com The introduction of electron-donating or electron-withdrawing groups can shift the absorption bands, a key consideration in the design of new dyes. nih.gov Given the substituents present in this compound (a methoxy group as an electron-donating group, and bromo and chloro atoms as electron-withdrawing groups), it would be expected to possess unique photophysical properties. However, without experimental characterization, its potential as a dye or pigment remains an area for future exploration.
Future Research Directions for 7 Bromo 2 Chloro 6 Methoxyquinoxaline
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The synthesis of polysubstituted quinoxalines, such as 7-Bromo-2-chloro-6-methoxyquinoxaline, often presents challenges in achieving high regioselectivity and yield. Traditional methods can require harsh conditions and may not align with the principles of green chemistry. rsc.org Future research should prioritize the development of novel synthetic strategies that are both selective and sustainable.
A promising avenue lies in the exploration of green synthetic methodologies . This includes the use of environmentally benign solvents like natural deep eutectic solvents (NADESs), which have been shown to promote the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature. nih.govgoogle.com Another sustainable approach involves the use of reusable nanocatalysts, which can improve reaction efficiency and allow for easy separation and recycling of the catalyst. acs.org
Furthermore, microwave-assisted synthesis offers a powerful tool for accelerating reaction times and improving yields in the preparation of quinoxaline (B1680401) derivatives. acs.org Investigating microwave-assisted protocols for the synthesis of this compound could lead to more efficient and scalable production. The development of one-pot multicomponent reactions would also be a significant advancement, streamlining the synthetic process and reducing waste. researchgate.net
Research in this area should focus on achieving precise control over the substitution pattern on the quinoxaline core, a critical factor for tuning the compound's properties. The development of selective C-H functionalization techniques for quinoxalines offers a direct and efficient way to introduce the bromo, chloro, and methoxy (B1213986) groups with high precision. thieme-connect.com
Comprehensive Computational Studies for Predictive Modeling and Mechanistic Insights
Computational chemistry provides invaluable tools for predicting the properties and behavior of novel molecules, thereby guiding experimental efforts. For this compound, a comprehensive computational investigation can offer significant insights into its potential applications.
Density Functional Theory (DFT) studies can be employed to calculate the electronic and structural properties of the molecule. researchgate.netrsc.org These calculations can predict key parameters such as the molecule's geometry, frontier molecular orbital energies (HOMO and LUMO), and electronic distribution. This information is crucial for understanding its reactivity and potential as a material for organic electronics. researchgate.net For instance, DFT calculations can help predict the photovoltaic properties of solar cells based on quinoxaline derivatives. researchgate.net
Molecular docking simulations represent a powerful approach to predict the biological activity of this compound. rsc.orgnih.gov By docking the compound into the active sites of various known biological targets, researchers can identify potential protein-ligand interactions and estimate binding affinities. This can help in prioritizing experimental screening for specific therapeutic areas, such as anticancer or antimicrobial applications. rsc.orgnih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models for the biological activity of a series of related quinoxaline derivatives. rsc.org By correlating structural features with observed biological activities, QSAR models can guide the design of new analogs of this compound with enhanced potency and selectivity.
Exploration of Undiscovered Biological Targets and Mechanisms
The quinoxaline scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. google.comacs.org The specific substitution pattern of this compound suggests that it may interact with a variety of biological targets, some of which may be novel or underexplored.
Future research should focus on a broad-based screening of this compound against a diverse panel of biological targets. This could uncover unexpected therapeutic applications. For instance, while many quinoxalines are known to target kinases like EGFR and VEGFR-2 in cancer, this particular compound might exhibit activity against other important cancer-related targets. chemrxiv.orgnih.gov Similarly, its potential as an inhibitor of microbial enzymes or viral proteins warrants thorough investigation. google.comresearchgate.net
A key area of inquiry should be the elucidation of the mechanism of action for any observed biological activity. For example, if the compound shows anticancer effects, studies should be conducted to determine if it induces apoptosis, inhibits cell cycle progression, or interferes with specific signaling pathways. chemrxiv.org The presence of halogen atoms can influence the compound's ability to form halogen bonds, which could be a key interaction with biological targets. The methoxy group can also play a significant role in binding and modulating activity. nih.gov
Furthermore, exploring the potential of this compound to overcome drug resistance mechanisms would be a valuable research direction. Some substituted quinoxalines have shown the ability to antagonize multidrug resistance proteins like P-glycoprotein. tandfonline.com
Design of Next-Generation Materials Based on the this compound Scaffold
The electron-deficient nature of the quinoxaline ring makes it an excellent building block for functional organic materials , particularly for applications in organic electronics. nih.gov The introduction of bromo, chloro, and methoxy groups onto the quinoxaline scaffold of this compound can significantly modulate its electronic and photophysical properties, making it a candidate for next-generation materials.
Future research should explore the potential of this compound as a component in organic light-emitting diodes (OLEDs) . Quinoxaline derivatives have been used as electron-transporting materials, host materials, and emitters in OLEDs. google.com The specific substituents on this compound could lead to improved thermal stability and luminescent properties.
Another exciting area is its application in organic solar cells (OSCs) . Quinoxaline-based materials have been successfully employed as non-fullerene acceptors and in polymer-based solar cells. nih.govacs.org The halogen and methoxy substituents can influence the energy levels (HOMO/LUMO) and light-harvesting capabilities of the material, which are critical for photovoltaic performance. acs.org
The design and synthesis of polymers and dendrimers incorporating the this compound unit could lead to materials with enhanced processability and performance in electronic devices. The investigation of its properties as a semiconductor in organic field-effect transistors (OFETs) is also a worthwhile pursuit. nih.gov
Integration of Interdisciplinary Methodologies in Quinoxaline Research
To fully unlock the potential of this compound, an interdisciplinary research approach is essential. This involves the collaboration of scientists from various fields, including organic chemistry, computational chemistry, pharmacology, materials science, and biology.
A synergistic workflow could begin with computational chemists predicting the properties and potential applications of the compound. Synthetic chemists would then develop efficient and sustainable methods for its preparation. Subsequently, pharmacologists and biologists would screen the compound for a wide range of biological activities and elucidate its mechanisms of action. Concurrently, materials scientists could investigate its potential in electronic and photonic devices.
This integrated approach allows for a continuous feedback loop, where experimental results inform further computational modeling and synthetic efforts. For example, if a particular biological target is identified, computational models can be refined to design more potent analogs. Similarly, if the material shows promise in a specific application, its structure can be further optimized through targeted synthesis.
By breaking down the traditional silos between scientific disciplines, the research community can accelerate the discovery and development of new technologies and therapies based on the this compound scaffold and its derivatives.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 7-bromo-2-chloro-6-methoxyquinoxaline, and how can intermediates be characterized?
- The compound can be synthesized via nucleophilic substitution reactions using halogenated precursors. For example, diazotization of 5-bromo-quinoxalin-6-amine derivatives in acidic conditions (e.g., concentrated H₂SO₄) followed by azide substitution (NaNO₂, NaN₃) yields halogenated quinoxaline intermediates . Characterization typically involves IR spectroscopy (C-Br stretching at ~550 cm⁻¹), ¹H/¹³C NMR (distinct methoxy proton signals at δ 3.8–4.0 ppm), and mass spectrometry (m/z peaks corresponding to molecular ions and bromine isotope patterns) .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential release of toxic halogenated vapors. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Q. How can researchers verify the purity of synthesized this compound?
- HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, ethyl acetate/hexane eluent) are standard for purity checks. Elemental analysis (C, H, N, Br, Cl) should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Design of Experiments (DoE) methodologies, such as factorial designs, help identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, using copper sulfate/sodium ascorbate in DMF:H₂O (1:1) enhances azide-alkyne cycloaddition efficiency for quinoxaline-triazole hybrids . Kinetic studies (e.g., in situ FTIR monitoring) can also track intermediate stability .
Q. What strategies resolve contradictions in spectroscopic data for halogenated quinoxalines?
- Discrepancies in NMR signals (e.g., overlapping aromatic protons) may arise from conformational isomerism. Use 2D NMR techniques (COSY, HSQC) to assign peaks accurately. For ambiguous mass spectra, high-resolution MS (HRMS) or isotopic labeling (e.g., deuterated solvents) clarifies fragmentation pathways .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. For instance, bromine’s electron-withdrawing nature lowers LUMO energy, favoring Suzuki-Miyaura couplings. Reaction path searches using quantum chemical software (e.g., Gaussian) identify transition states and activation barriers .
Q. What methodologies assess the biological activity of this compound derivatives?
- In vitro assays (e.g., antimicrobial disk diffusion, antioxidant DPPH scavenging) require controlled cell/tissue models. For structure-activity relationships (SAR), synthesize analogs (e.g., varying methoxy positions) and correlate activity with logP values (HPLC-derived hydrophobicity) or molecular docking (e.g., AutoDock for enzyme binding) .
Data Analysis and Experimental Design
Q. How should researchers design studies to minimize batch-to-batch variability in quinoxaline synthesis?
- Implement statistical process control (SPC) with control charts for critical parameters (e.g., reaction time, pH). Use ANOVA to compare batch yields and identify outliers. Standardize precursor purification (e.g., recrystallization in ethanol/water) to reduce impurity-driven variability .
Q. What statistical frameworks validate the reproducibility of spectroscopic data for halogenated quinoxalines?
- Apply inter-laboratory comparisons using reference standards (e.g., NIST-traceable compounds). Bland-Altman plots or Cohen’s kappa assess agreement between NMR/IR results from multiple instruments. Report confidence intervals for melting points and retention times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
